molecular formula C8H8N4O2S B14335536 2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole CAS No. 108129-92-6

2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole

Cat. No.: B14335536
CAS No.: 108129-92-6
M. Wt: 224.24 g/mol
InChI Key: BNGAHJRNQBBVJK-UHFFFAOYSA-N
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Description

2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with nitrating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole is unique due to the presence of both the hydrazinylidene and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

108129-92-6

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

(3-methyl-5-nitro-1,3-benzothiazol-2-ylidene)hydrazine

InChI

InChI=1S/C8H8N4O2S/c1-11-6-4-5(12(13)14)2-3-7(6)15-8(11)10-9/h2-4H,9H2,1H3

InChI Key

BNGAHJRNQBBVJK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])SC1=NN

Origin of Product

United States

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